

(1-Bromo-2,2,2-trifluoroethyl)benzene CAS number 434-42-4

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Compound of Interest

Compound Name:	(1-Bromo-2,2,2-trifluoroethyl)benzene
Cat. No.:	B2719685

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An In-Depth Technical Guide to **(1-Bromo-2,2,2-trifluoroethyl)benzene** (CAS 434-42-4) for Advanced Synthesis

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Introduction: A Versatile Fluorinated Building Block

(1-Bromo-2,2,2-trifluoroethyl)benzene, registered under CAS number 434-42-4, is a pivotal reagent in modern organic and medicinal chemistry. Its structure, featuring a reactive benzylic bromide and an electron-withdrawing trifluoromethyl group, makes it an exceptional building block for introducing the 2,2,2-trifluoroethylphenyl moiety into complex molecules. The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical & Spectroscopic Properties

Accurate characterization is the foundation of reproducible science. The key physical properties of **(1-Bromo-2,2,2-trifluoroethyl)benzene** are summarized below. These values are critical for reaction setup, solvent selection, and purification.

Property	Value	Source(s)
CAS Number	434-42-4	
Molecular Formula	C ₈ H ₆ BrF ₃	
Molecular Weight	239.03 g/mol	[1]
Appearance	Liquid	
Density	1.555 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.487	
Flash Point	73.33 °C (164.0 °F)	
InChI Key	IRICHAOGAOFEQI-UHFFFAOYSA-N	
SMILES	FC(F)(F)C(Br)c1ccccc1	

Synthesis: Accessing the Building Block via Radical Bromination

The most direct and efficient method for synthesizing **(1-Bromo-2,2,2-trifluoroethyl)benzene** is through the radical bromination of the benzylic position of 2,2,2-trifluoroethylbenzene.

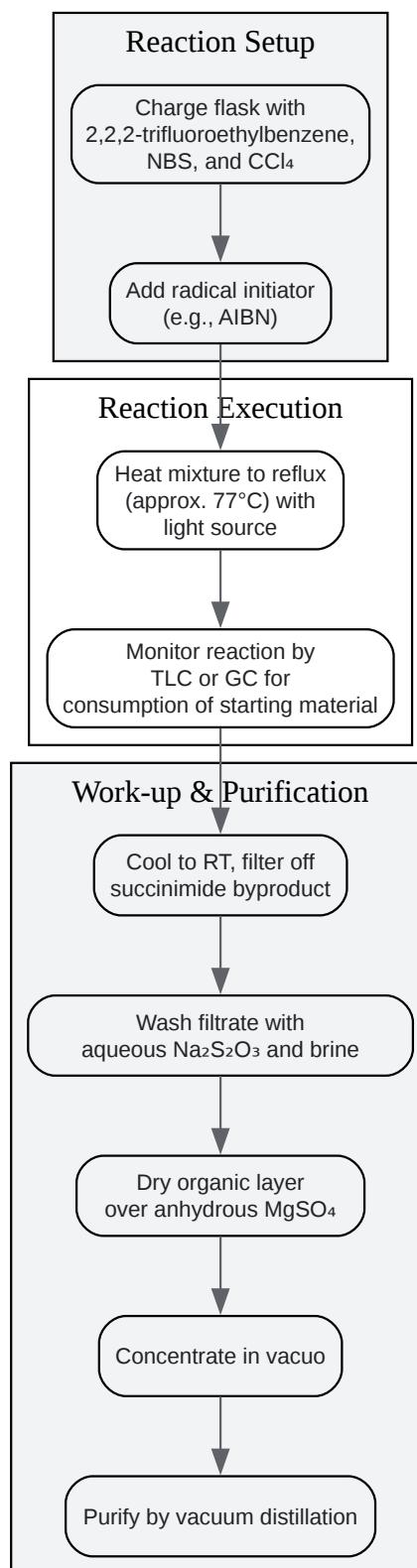
Mechanistic Rationale

This pathway is favored due to the inherent stability of the intermediate benzylic radical. The C-H bond at the benzylic position is weaker than other aliphatic C-H bonds because its homolytic cleavage results in a radical that is resonance-stabilized by the adjacent aromatic ring.^[2] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine (Br₂) in the reaction medium, which minimizes side reactions such as electrophilic aromatic substitution on the benzene ring.^{[2][3]} The reaction is initiated by light (photolysis) or a radical initiator like 2,2'-azobisisobutyronitrile (AIBN).

Representative Synthesis Protocol

This protocol is a self-validating system based on established principles of benzylic bromination.[\[4\]](#)

Workflow for Synthesis of **(1-Bromo-2,2,2-trifluoroethyl)benzene**

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Caption: Workflow for radical bromination of 2,2,2-trifluoroethylbenzene.

Step-by-Step Methodology:

- Preparation: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,2,2-trifluoroethylbenzene (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a suitable solvent such as carbon tetrachloride (CCl_4).
- Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.02 eq.).
- Reaction: The mixture is heated to reflux (approx. 77°C for CCl_4) and irradiated with a heat lamp or UV lamp to facilitate the reaction.
- Monitoring: The reaction progress is monitored by TLC or GC analysis until the starting material is consumed.
- Work-up: The reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.
- Washing: The filtrate is transferred to a separatory funnel and washed sequentially with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by vacuum distillation to yield **(1-Bromo-2,2,2-trifluoroethyl)benzene** as a clear liquid.

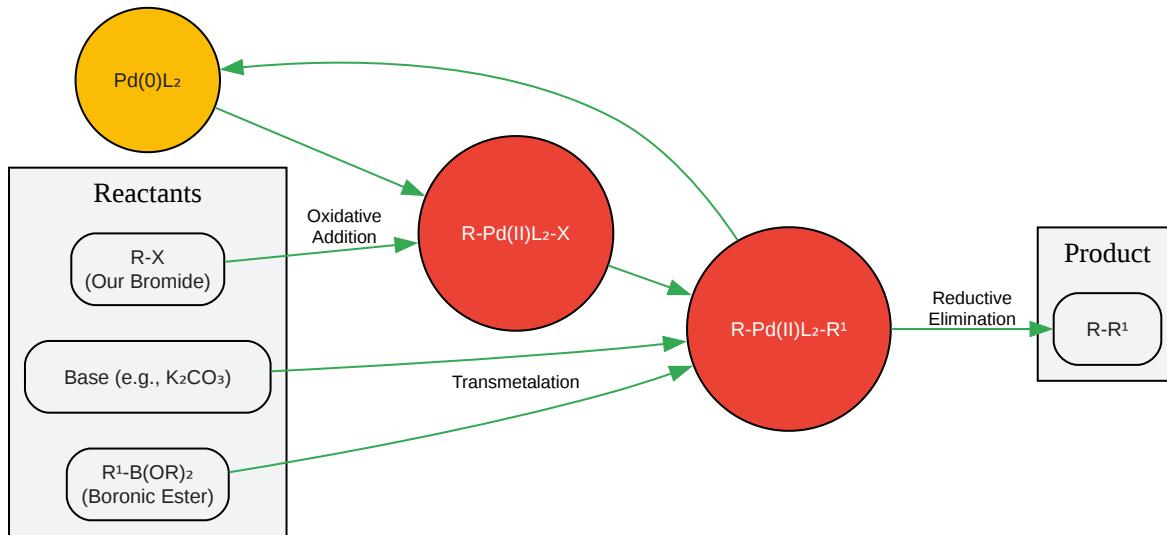
Chemical Reactivity and Synthetic Utility

The synthetic utility of **(1-Bromo-2,2,2-trifluoroethyl)benzene** stems from the reactivity of the benzylic bromide, which readily participates in both transition-metal-catalyzed cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.^[5] This reaction is fundamental in the synthesis of biaryl and styrenyl compounds, which are common motifs in pharmaceuticals.

Catalytic Cycle for Suzuki-Miyaura Coupling

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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling:

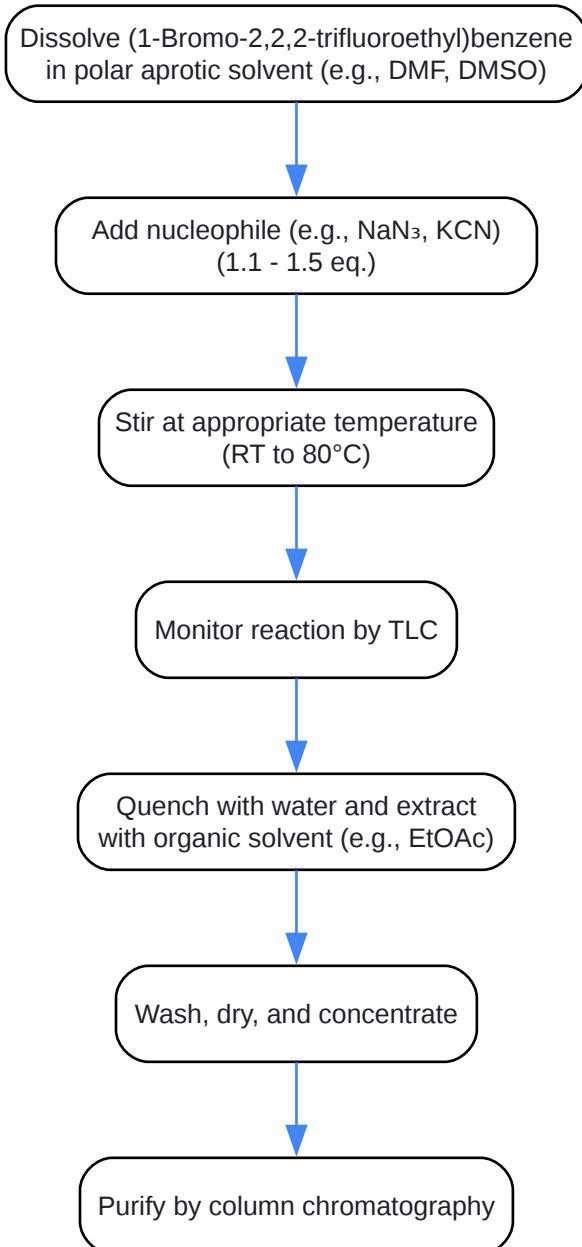
- Preparation: In an oven-dried Schlenk flask, combine the arylboronic acid (1.2 eq.), a base such as potassium carbonate (K_2CO_3 , 2.0 eq.), and a palladium catalyst like $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq.).^[5]
- Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
- Reagent Addition: **(1-Bromo-2,2,2-trifluoroethyl)benzene** (1.0 eq.) is added via syringe, followed by a degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.^{[5][6]}
- Reaction: The reaction mixture is heated (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.^{[5][6]}

- Work-up: After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated.
- Purification: The crude product is purified by column chromatography on silica gel.

Nucleophilic Substitution ($\text{S}_{\text{n}}1/\text{S}_{\text{n}}2$)

As a benzylic halide, the compound is an excellent substrate for nucleophilic substitution reactions. The reaction can proceed via an $\text{S}_{\text{n}}1$ mechanism, due to the resonance-stabilized benzylic carbocation intermediate, or an $\text{S}_{\text{n}}2$ mechanism. The electron-withdrawing nature of the CF_3 group can influence the reaction pathway. This versatility allows for the direct introduction of a wide range of functional groups, including azides, cyanides, amines, and thiols.

Workflow for Nucleophilic Substitution



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Caption: General workflow for a nucleophilic substitution reaction.

Representative Protocol for Azide Substitution:

- Preparation: Dissolve **(1-Bromo-2,2,2-trifluoroethyl)benzene** (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).
- Reagent Addition: Add sodium azide (NaN_3 , 1.5 eq.) to the solution.

- Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete by TLC analysis.
- Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
- Washing and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purification: The resulting azide can be purified by column chromatography if necessary.

Safety, Handling, and Storage

(1-Bromo-2,2,2-trifluoroethyl)benzene is a combustible liquid and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[7]

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Precautions: Avoid breathing vapors (P261). Wash skin thoroughly after handling (P264). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves, eye protection, and face protection (P280).
- First Aid:
 - IF ON SKIN: Wash with plenty of soap and water (P302 + P352).
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).
- Storage: Store in a well-ventilated place. Keep cool. Store locked up (P403 + P235, P405). Keep container tightly closed in a dry place.

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